molecular formula C9H8BrNO B1460533 2-(3-Bromo-4-methylphenoxy)acetonitrile CAS No. 1861576-55-7

2-(3-Bromo-4-methylphenoxy)acetonitrile

Cat. No. B1460533
CAS RN: 1861576-55-7
M. Wt: 226.07 g/mol
InChI Key: VRMCOEALJFHZOJ-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-methylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is an important compound with potential for diverse applications in scientific experiments and industrial settings.


Molecular Structure Analysis

The InChI code for “2-(3-Bromo-4-methylphenoxy)acetonitrile” is 1S/C9H8BrN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(3-Bromo-4-methylphenoxy)acetonitrile” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Given that “2-(3-Bromo-4-methylphenoxy)acetonitrile” contains an acetonitrile group, it could potentially be used in similar applications.

Building Block in Conversion Reactions

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . “2-(3-Bromo-4-methylphenoxy)acetonitrile” could potentially be used as a building block in similar conversion reactions.

Electrochemical Conversions

Acetonitrile is often involved in electrochemical conversions due to its good conductivity and environmentally friendly features . It’s possible that “2-(3-Bromo-4-methylphenoxy)acetonitrile” could be used in similar electrochemical conversions.

Synthesis of Nitrogen-Containing Compounds

Acetonitrile can be used to afford nitrogen-containing compounds or nitrile-containing compounds . “2-(3-Bromo-4-methylphenoxy)acetonitrile”, with its nitrile group, could potentially be used in the synthesis of such compounds.

Benzylic Bromination

Benzylic bromination is a common reaction in organic synthesis . Given that “2-(3-Bromo-4-methylphenoxy)acetonitrile” contains a bromine atom, it could potentially be used in reactions involving benzylic bromination.

Protection of Functional Groups

Certain brominating reagents have been used for the protection of functional groups in organic synthesis . “2-(3-Bromo-4-methylphenoxy)acetonitrile” could potentially be used in similar applications due to its bromine atom.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. Safety precautions include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMCOEALJFHZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methylphenoxy)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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